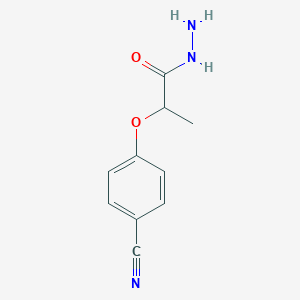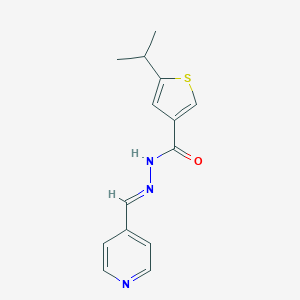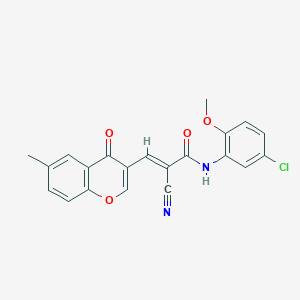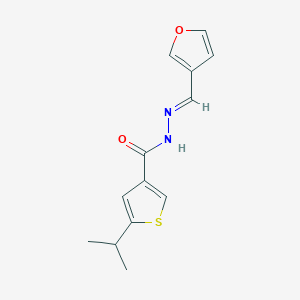
2-(4-Cyanophenoxy)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanophenoxy)propanehydrazide is an organic compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.22g/mol . The compound is also known as Propanil.
Molecular Structure Analysis
The InChI code for 2-(4-Cyanophenoxy)propanehydrazide is 1S/C10H11N3O2/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.21g/mol. The exact physical properties such as melting point, boiling point, and solubility are not specified in the sources I found.科学的研究の応用
Environmental and Occupational Exposure
Research highlights concerns about the exposure to industrial chemicals like Bisphenol A (BPA), which shares a similar context of chemical exposure as might be expected for "2-(4-Cyanophenoxy)propanehydrazide" due to its industrial use. Occupational exposure to BPA has been studied, showing that individuals in certain industries have significantly higher levels of BPA than the general population, with implications for male reproductive health and potential effects on offspring (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Impact of Environmental Pollutants
Further studies have investigated the effects of environmental pollutants like BPA and other phenoxy herbicides on human health, including their roles as endocrine disruptors. These compounds, similar in function or structure to phenoxy compounds, have shown significant effects on male fertility and other health parameters, indicating the importance of understanding the environmental and health impacts of such chemicals (Raúl Lagos-Cabré, R. Moreno, 2012).
Applications in Materials Science
Another dimension of research explores the sorption properties of phenoxy herbicides on various materials, which could be analogous to applications involving "2-(4-Cyanophenoxy)propanehydrazide" in materials science. Understanding the interactions between such compounds and different sorbents can aid in the development of new materials for environmental remediation or advanced manufacturing processes (D. Werner, J. Garratt, G. Pigott, 2012).
Safety and Hazards
特性
IUPAC Name |
2-(4-cyanophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPGZMLRKJAGEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenoxy)propanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455767.png)
![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455769.png)



![4-bromo-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B455774.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B455775.png)
![3-[(4-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B455781.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B455783.png)
![5-[(4-Chloro-2-nitrophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B455784.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B455786.png)
![3-[(4-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B455788.png)
![5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide](/img/structure/B455789.png)